molecular formula C9H12N4O B12354915 2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one

2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one

Cat. No.: B12354915
M. Wt: 192.22 g/mol
InChI Key: JIGYIXAOZQNLKL-UHFFFAOYSA-N
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Description

2-Imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is carried out under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and antiproliferative effects.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one is unique due to its specific structural features and the presence of the imino group, which contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C9H12N4O/c1-9(2)3-6-5(7(14)13-9)4-11-8(10)12-6/h4-5,10H,3H2,1-2H3,(H,13,14)

InChI Key

JIGYIXAOZQNLKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=N)N=CC2C(=O)N1)C

Origin of Product

United States

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